4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as MK-8591 or Islatravir, is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) [, ]. It is a highly potent inhibitor of HIV-1 reverse transcriptase (RT) with activity against a broad range of clinically important drug-resistant HIV isolates, including multidrug-resistant strains [, , , , ]. Unlike currently approved NRTIs, EFdA retains a 3′-hydroxyl moiety, yet acts as a chain terminator [, ]. This unique characteristic contributes to its distinct mechanism of action and exceptional potency.
The synthesis of EFdA can be achieved through various enantioselective methods. One approach involves the construction of the fully substituted 4'-carbon via a biocatalytic desymmetrization of 2-hydroxy-2-((triisopropylsilyl)ethynyl)propane-1,3-diyl diacetate, followed by a Noyori-type asymmetric transfer hydrogenation to control the stereochemistry of the 3'-hydroxyl bearing carbon []. This method highlights the use of enzymatic reactions for achieving stereocontrol in the synthesis.
This multifaceted mechanism of action contributes to EFdA's exceptional potency and its high genetic barrier to resistance [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: